molecular formula C22H22ClN3O4 B11022079 5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione

5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11022079
M. Wt: 427.9 g/mol
InChI Key: LGUMZPWQVTVXJV-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a chlorophenyl group, and an imidazolidine-2,4-dione core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with piperidine under basic conditions, followed by oxidation to introduce the hydroxyl group.

    Coupling with Imidazolidine-2,4-dione: The next step involves coupling the piperidine intermediate with imidazolidine-2,4-dione. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The final step involves purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione core can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine and imidazolidine derivatives with biological targets. It can serve as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the imidazolidine-2,4-dione core can interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione apart is its combination of these structural features in a single molecule. This unique combination allows it to interact with multiple biological targets, potentially leading to a broader range of applications compared to its individual components.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

5-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C22H22ClN3O4/c23-16-8-6-15(7-9-16)22(30)10-12-25(13-11-22)19(27)14-18-20(28)26(21(29)24-18)17-4-2-1-3-5-17/h1-9,18,30H,10-14H2,(H,24,29)

InChI Key

LGUMZPWQVTVXJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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